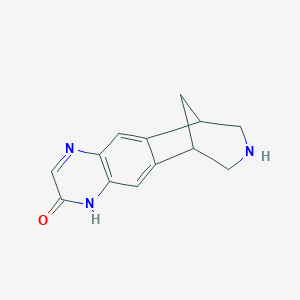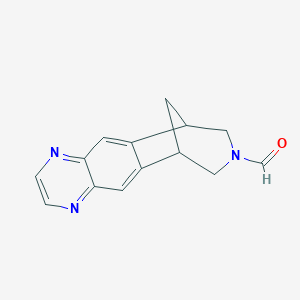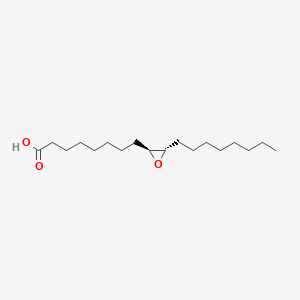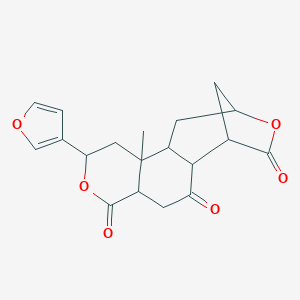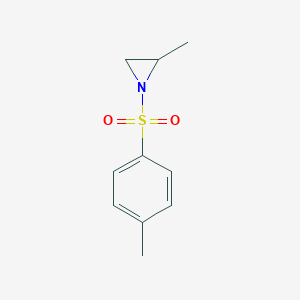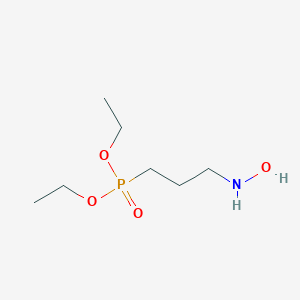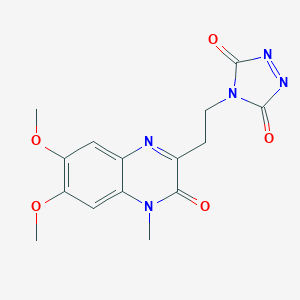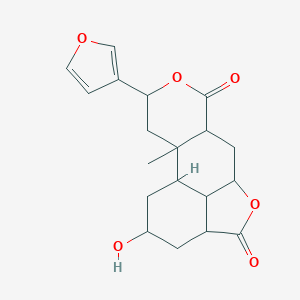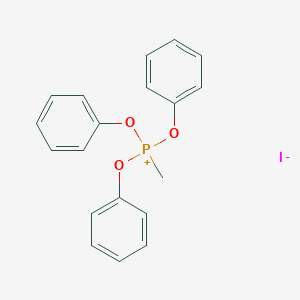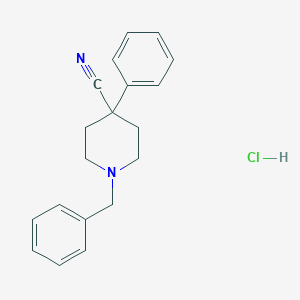
O-デスメチルナプロキセン
概要
説明
O-Desmethylnaproxen, also known as (S)-6-Hydroxy-α-methyl-2-naphthaleneacetic acid, is a metabolite of the non-steroidal anti-inflammatory drug naproxen. It is formed through the demethylation of naproxen and is known for its role in the metabolic pathway of this widely used medication. The compound has a molecular formula of C13H12O3 and a molecular weight of 216.23 g/mol .
科学的研究の応用
O-Desmethylnaproxen has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of naproxen metabolites.
Biology: The compound is studied for its role in the metabolic pathways of non-steroidal anti-inflammatory drugs.
Medicine: Research focuses on its pharmacokinetics and pharmacodynamics to understand the metabolism and efficacy of naproxen.
Industry: It is used in the development of analytical methods for drug testing and quality control
作用機序
Target of Action
O-Desmethylnaproxen, like its parent compound Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID). Its primary targets are the cyclooxygenase enzymes (COX-1 and COX-2) that play a crucial role in the synthesis of prostaglandins, prostacyclin, and thromboxane from arachidonic acid .
Mode of Action
O-Desmethylnaproxen works by reversibly inhibiting both the COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain. By reducing prostaglandin synthesis, O-Desmethylnaproxen can effectively manage acute pain as well as pain related to rheumatic diseases .
Biochemical Pathways
The key intermediates that appear during the degradation of naproxen by Bacillus thuringiensis B1 are O-desmethylnaproxen and salicylate. Salicylate is then cleaved by 1,2-salicylate dioxygenase or is hydroxylated to gentisate or catechol. These intermediates can be cleaved by the appropriate dioxygenases, and the resulting products are incorporated into the central metabolism .
Pharmacokinetics
O-Desmethylnaproxen, like Naproxen, is well absorbed when administered orally . It binds extensively to plasma proteins, and its absorption and elimination can be influenced by factors such as renal function, age, hepatic disease, and rheumatoid arthritis . The excretion of the O-Desmethylnaproxen metabolite conjugate may be tied to renal function, as accumulation occurs in end-stage renal disease .
Result of Action
The inhibition of COX enzymes by O-Desmethylnaproxen leads to a decrease in the production of prostaglandins. This results in the reduction of inflammation and pain, making it effective for managing conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and other inflammatory conditions .
Action Environment
The presence of O-Desmethylnaproxen in the environment, particularly in water, can have a negative effect on non-target organisms, especially when mixed with other drugs . Its biodegradation occurs mainly through desmethylnaproxen as a key intermediate . The high consumption of naproxen is reflected in its presence in the environment .
生化学分析
Biochemical Properties
O-Desmethylnaproxen is a product of the metabolic pathway of Naproxen, which involves the enzymes CYP2C9 and CYP1A2 . The presence of both electron-rich and electron-deficient regions on the surfaces of O-Desmethylnaproxen indicates that it may be subject to both electrophilic and nucleophilic attacks .
Cellular Effects
O-Desmethylnaproxen has been found to promote oxidative stress . It can react with cellular glutathione, causing its depletion and thus inducing cellular toxicity . This can lead to various cellular effects, including changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of O-Desmethylnaproxen involves its interaction with biomolecules. It can cause depletion of cellular glutathione, thus compromising the antioxidant status of the cell and can also cause oxidation of nucleobases in DNA . This suggests that O-Desmethylnaproxen exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In the setting of naproxen overdose, the patient’s laboratory workup can demonstrate an unexplained elevated total bilirubin level due to the interference of O-Desmethylnaproxen with certain total bilirubin assays . This suggests that the effects of O-Desmethylnaproxen can change over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of O-Desmethylnaproxen in animal models are limited, it is known that the parent drug Naproxen has been detected in aquatic environments and can cause extensive oxidative damage in fish . This suggests that the effects of O-Desmethylnaproxen may also vary with different dosages in animal models.
Metabolic Pathways
O-Desmethylnaproxen is a metabolite in the metabolic pathway of Naproxen, involving the enzymes CYP2C9 and CYP1A2 . It is formed through O-demethylation . The presence of O-Desmethylnaproxen indicates that it is involved in metabolic pathways and can interact with enzymes or cofactors .
Subcellular Localization
As a metabolite of Naproxen, it is likely to be found in the same subcellular locations as Naproxen, which includes various cellular compartments such as the endoplasmic reticulum .
準備方法
Synthetic Routes and Reaction Conditions
O-Desmethylnaproxen can be synthesized through the demethylation of naproxen. This process typically involves the use of reagents such as ethyl acetate and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group from the methoxy position on the naphthalene ring .
Industrial Production Methods
In industrial settings, the production of O-Desmethylnaproxen involves similar demethylation processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product. The reaction conditions are optimized to achieve high yields and minimize by-products .
化学反応の分析
Types of Reactions
O-Desmethylnaproxen undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers and esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Ethers, esters, and other substituted products
類似化合物との比較
Similar Compounds
Naproxen: The parent compound from which O-Desmethylnaproxen is derived.
6-Methoxy-α-methyl-2-naphthaleneacetic acid: A related compound with a methoxy group instead of a hydroxyl group.
Ketoprofen: Another non-steroidal anti-inflammatory drug with a similar structure and pharmacological profile
Uniqueness
O-Desmethylnaproxen is unique due to its specific role as a metabolite of naproxen. Its formation and subsequent reactions are crucial for understanding the metabolism and action of naproxen. The presence of the hydroxyl group instead of the methoxy group in naproxen provides distinct chemical and biological properties, making it a valuable compound for research and analytical purposes .
特性
IUPAC Name |
(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJUDDGELKXYNO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966442 | |
| Record name | 2-(6-Hydroxynaphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52079-10-4 | |
| Record name | O-Desmethylnaproxen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52079-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-O-Demethylnaproxen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052079104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(6-Hydroxynaphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Desmethylnaproxen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-O-DEMETHYLNAPROXEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSN14HHQ8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is O-Desmethylnaproxen formed in the body?
A: O-DMN is primarily formed through the O-demethylation of naproxen, a reaction catalyzed by cytochrome P450 enzymes, mainly CYP2C9, in the liver. [, , , ]
Q2: Does O-DMN undergo further metabolism?
A: Yes, O-DMN can be further metabolized through conjugation reactions, primarily acyl glucuronidation and sulfation. These conjugates are then excreted in urine and bile. [, , ] A novel acyl glucuronide-sulfate diconjugate has been identified as a major biliary metabolite in rats. []
Q3: Are there genetic factors influencing O-DMN formation?
A: Yes, polymorphisms in the CYP2C9 gene can significantly impact the pharmacokinetics of both naproxen and O-DMN. Individuals carrying certain CYP2C9 variants may exhibit altered metabolic rates, leading to different drug exposure levels. [, ] For instance, the CYP2C9 M1L variant, found in the Yup'ik Alaska Native population, has been linked to reduced CYP2C9 activity, resulting in lower O-DMN formation. []
Q4: Can O-DMN be detected in bodily fluids other than blood and urine?
A: Yes, O-DMN can be detected and quantified in saliva, making it a potential non-invasive matrix for pharmacokinetic studies. [, , ]
Q5: Does O-DMN possess any pharmacological activity?
A: While naproxen is a known analgesic and anti-inflammatory agent, O-DMN's pharmacological activity is less clear. Some studies suggest it might possess cytotoxic effects at higher concentrations. [, ] One study showed that low serum naproxen concentrations, and consequently potentially lower O-DMN levels, were associated with minimal pain relief in women with dysmenorrhea. []
Q6: Can O-DMN interfere with laboratory tests?
A: Yes, O-DMN has been reported to interfere with certain bilirubin assays, particularly those based on the Jendrassik and Grof method, leading to falsely elevated total bilirubin levels. This interference has been observed in patients taking naproxen at therapeutic doses and is more pronounced at higher naproxen (and consequently O-DMN) levels. [, ]
Q7: Is O-DMN found in the environment?
A: Yes, O-DMN, like many pharmaceuticals, has been detected in the environment, particularly in wastewater and surface water. This presence is attributed to its incomplete removal during wastewater treatment processes and excretion by humans and animals. [, , ]
Q8: Are there microorganisms capable of degrading O-DMN?
A: Yes, several fungal strains, including Aspergillus niger, have demonstrated the ability to degrade O-DMN. The degradation pathways involve O-demethylation and hydroxylation reactions, suggesting the involvement of cytochrome P450 enzymes in these organisms as well. [, ] Anaerobic microbial consortia, enriched under methanogenic and sulfate-rich conditions, can also demethylate naproxen to O-DMN. []
Q9: What are the potential environmental concerns associated with O-DMN?
A: The presence of O-DMN in the environment raises concerns about potential ecotoxicological effects on aquatic organisms. More research is needed to fully understand its long-term impact on ecosystems. []
Q10: What is the role of SULT1A1 in O-DMN metabolism?
A: SULT1A1, a human cytosolic sulfotransferase, plays a key role in the sulfation of O-DMN, contributing to its elimination from the body. Polymorphisms in the SULT1A1 gene could potentially influence O-DMN sulfation and its overall pharmacokinetic profile. [, ]
Q11: How can we improve the analytical methods for O-DMN detection and quantification?
A: Developing highly sensitive and selective analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for accurately measuring O-DMN concentrations in various matrices, including biological fluids and environmental samples. [, , , , ]
Q12: What are the potential research areas for understanding the environmental impact of O-DMN?
A: Further research should focus on assessing the ecotoxicological effects of O-DMN on various aquatic organisms, investigating its bioaccumulation potential in the food chain, and developing efficient strategies for its removal during wastewater treatment processes. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



